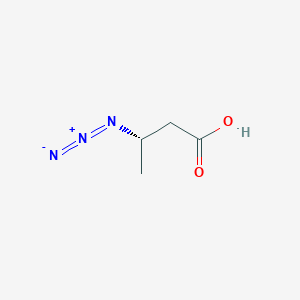
(3S)-3-azidobutanoicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-3-azidobutanoicacid is an organic compound characterized by the presence of an azido group (-N₃) attached to the third carbon of a butanoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-azidobutanoicacid typically involves the azidation of a suitable precursor. One common method is the nucleophilic substitution reaction where a halogenated butanoic acid derivative, such as (3S)-3-bromobutanoic acid, is treated with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the azidation process, as handling azides can be hazardous due to their potential explosiveness.
Analyse Des Réactions Chimiques
Types of Reactions
(3S)-3-azidobutanoicacid undergoes various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: The azido group can participate in substitution reactions, where it can be replaced by other nucleophiles.
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Sodium azide (NaN₃), dimethylformamide (DMF)
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition
Major Products Formed
Reduction: (3S)-3-aminobutanoic acid
Cycloaddition: Triazole derivatives
Applications De Recherche Scientifique
(3S)-3-azidobutanoicacid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of triazole-containing compounds.
Biology: Employed in bioconjugation techniques, where the azido group can be used for click chemistry to attach biomolecules.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of (3S)-3-azidobutanoicacid largely depends on the specific reactions it undergoes. For instance, in click chemistry, the azido group reacts with alkynes to form stable triazole rings. This reaction is facilitated by copper(I) catalysts, which activate the azido group and the alkyne, allowing for the formation of the triazole ring.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3S)-3-bromobutanoic acid: A precursor in the synthesis of (3S)-3-azidobutanoicacid.
(3S)-3-aminobutanoic acid: A reduction product of this compound.
(3S)-3-hydroxybutanoic acid: Another similar compound with a hydroxyl group instead of an azido group.
Uniqueness
This compound is unique due to the presence of the azido group, which imparts distinct reactivity, particularly in cycloaddition reactions. This makes it a valuable compound in the synthesis of triazole derivatives and in bioconjugation applications.
Propriétés
Formule moléculaire |
C4H7N3O2 |
|---|---|
Poids moléculaire |
129.12 g/mol |
Nom IUPAC |
(3S)-3-azidobutanoic acid |
InChI |
InChI=1S/C4H7N3O2/c1-3(6-7-5)2-4(8)9/h3H,2H2,1H3,(H,8,9)/t3-/m0/s1 |
Clé InChI |
WOYHANJHXJPFIW-VKHMYHEASA-N |
SMILES isomérique |
C[C@@H](CC(=O)O)N=[N+]=[N-] |
SMILES canonique |
CC(CC(=O)O)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















